5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIRCOHLVHBXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327364 | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-42-1 | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is the extracellular signal-regulated kinase (Erk2) protein . This protein plays a crucial role in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells by phosphorylating a number of transcription factors .
Mode of Action
this compound interacts with the Erk2 protein, inhibiting its function . This inhibition disrupts the phosphorylation of transcription factors, leading to changes in gene expression .
Biochemical Pathways
The compound’s interaction with the Erk2 protein affects the MAPK/ERK pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting Erk2, this compound can disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to the inhibition of the Erk2 protein . These changes can affect various cellular processes, potentially leading to altered cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. By binding to the active site of Erk2, this compound prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines. This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity. Additionally, this compound influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest. These findings highlight the potential of this compound as a stable and effective biochemical tool.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy. Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent
Biological Activity
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 178.20 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant antitumor activity. A study evaluating various derivatives found that certain compounds demonstrated potent antiproliferative effects against cancer cell lines. For instance:
- Compound A : IC50 = 40 nM
- Compound B : IC50 = 25 nM
- Compound C : IC50 = 30 nM
These results suggest that modifications in the chemical structure can enhance antitumor potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study showed that several derivatives exhibited activity against Mycobacterium tuberculosis (Mtb), with some compounds achieving minimum inhibitory concentrations (MIC) below 1 µg/mL. This positions tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as a potential candidate for developing new antimycobacterial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research has identified several mechanisms:
- Inhibition of Kinases : Certain derivatives act as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways.
- Microtubule Disruption : Compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antitumor Activity Assessment
A comprehensive evaluation was conducted on a series of tetrahydropyrido derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 40 | Microtubule disruption |
| B | HeLa | 25 | Tyrosine kinase inhibition |
| C | A549 | 30 | Apoptosis induction |
This study highlighted the structure-activity relationship (SAR) where specific substitutions at the C5 and C6 positions significantly influenced biological activity .
Case Study 2: Antimicrobial Evaluation
In another study focused on antimicrobial properties:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| D | Mycobacterium tuberculosis | <1 |
| E | Staphylococcus aureus | 5 |
| F | Escherichia coli | 10 |
These findings underscore the potential of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives in treating infections caused by resistant strains .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is its potential as an anticancer agent. Research indicates that this compound exhibits strong inhibitory activity against various folate-dependent enzymes such as dihydrofolate reductase and thymidylate synthetase. These enzymes are crucial for DNA synthesis and cell proliferation, making them significant targets in cancer therapy.
- Mechanism of Action : The compound inhibits neoplastic growth by interfering with folate metabolism, which is essential for rapidly dividing cancer cells. This mechanism has been demonstrated in various cancer types including leukemia and breast adenocarcinoma .
- Case Studies : Clinical studies have shown that derivatives of this compound can be effective against human T-cell derived lymphoblastic leukemia cells (CCRF-CEM), highlighting its potential in treating hematological malignancies .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to modulate immune responses and reduce inflammation markers in various models.
- Research Findings : Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which are key players in the inflammatory response .
Neuroprotective Effects
Recent research has explored the neuroprotective potential of this compound. Its structural features suggest it may interact with neurotransmitter systems and provide protection against neurodegenerative diseases.
- Preclinical Studies : Animal models have demonstrated that this compound can reduce oxidative stress and neuronal apoptosis in models of neurodegeneration .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions including catalytic hydrogenation and cyclization processes. The ability to modify its structure allows for the development of various derivatives with enhanced biological activities.
| Derivative | Activity | Reference |
|---|---|---|
| 5-Methyl Derivative | Enhanced anticancer activity | |
| 2-Amino Derivative | Improved neuroprotective effects | |
| 2-Thiol Derivative | Potential use in proteomics research |
Pharmaceutical Formulations
The compound is being explored for inclusion in pharmaceutical formulations aimed at treating cancer and inflammatory diseases. Its compatibility with various drug delivery systems enhances its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrido-pyrimidinone core is often modified to enhance binding affinity, selectivity, or pharmacokinetic properties. Key structural variations include:
Key Research Findings and Clinical Relevance
- Epigenetic Therapy: Thieno-pyrimidinone derivatives like CRCM5484 and 9f are promising candidates for cancers driven by BET proteins, with demonstrated efficacy in xenograft models .
- Antimicrobial Resistance: 7-Methyl derivatives exhibit activity against isoniazid-resistant M. tuberculosis, addressing a critical need for novel antitubercular agents .
- Metabolic Disorders: GPR119 modulators based on pyrido-pyrimidinones represent a new class of oral therapeutics for metabolic syndrome .
Preparation Methods
Domino Cyclization via Solid Acid-Catalyzed Reaction in Water
A highly efficient and green synthetic approach involves a domino cyclization reaction catalyzed by a recoverable carbonaceous solid acid catalyst. This method uses readily available starting materials:
- 2,6-Diaminopyrimidin-4(3H)-one
- Nitroolefin
- Aldehyde
- Reaction medium: Water (green solvent)
- Catalyst: Recoverable carbonaceous solid acid, reusable at least 5 times without loss of activity
- Outcome: High regio- and diastereoselectivity, broad substrate scope, high yields
- Work-up: Simple, no metal promoters or waste generation
Reaction Conditions and Mechanism:
- The reaction proceeds via a domino (multi-step one-pot) mechanism leading to the fused heterocyclic system.
- The solid acid catalyst activates the substrates, facilitating cyclization.
- The process avoids hazardous solvents and promotes sustainability.
| Parameter | Details |
|---|---|
| Catalyst | Carbonaceous solid acid |
| Solvent | Water |
| Substrates | 2,6-Diaminopyrimidin-4(3H)-one, nitroolefin, aldehyde |
| Temperature | Ambient to moderate heating (not specified) |
| Reusability of catalyst | ≥ 5 cycles without deactivation |
| Yield | High (exact yields vary with substrates) |
This method is documented in a 2018 study highlighting its green chemistry credentials and efficiency.
Multi-Step Synthetic Routes via Cyclization and Substitution
Another approach involves multi-step synthesis starting from substituted piperidin-4-one derivatives and proceeding through Gewald reaction and cyclization steps to form the tetrahydropyrido[2,3-d]pyrimidine core.
- Nucleophilic substitution: Piperidin-4-one reacts with chloromethylpyridine or benzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 80 °C.
- Gewald Reaction: The intermediate undergoes a Gewald reaction with ethyl cyanoacetate and sulfur in ethanol, catalyzed by morpholine under reflux.
- Cyclization: Using formamidine acetate in DMF at 100 °C to form the tetrahydropyrido[2,3-d]pyrimidine skeleton.
- Chlorination: Treatment with phosphoryl chloride and DBU at 50 °C to chlorinate the carbonyl group.
- Nucleophilic aromatic substitution: Further functionalization by substitution with various nucleophiles.
- Allows introduction of diverse substituents for derivative synthesis.
- Good yields and structural diversity.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Nucleophilic substitution | Piperidin-4-one, chloromethylpyridine, K2CO3, DMF, 80°C | Formation of intermediate |
| 2. Gewald reaction | Ethyl cyanoacetate, sulfur, morpholine, EtOH, reflux | Introduction of thiophene ring |
| 3. Cyclization | Formamidine acetate, DMF, 100°C | Formation of pyrimidine core |
| 4. Chlorination | Phosphoryl chloride, DBU, 50°C | Activation for substitution |
| 5. Substitution | Various nucleophiles, DBU, EtOH, 50°C | Derivatization |
This synthetic strategy is detailed in a 2022 publication describing the preparation of tetrahydropyridothienopyrimidine derivatives.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how can purity be ensured?
- Methodological Answer : High-yield synthesis (>80%) is achieved via cyclocondensation reactions using substituted thiophenes or benzo-fused precursors under reflux conditions with catalysts like POCl₃. For example, 2-substituted derivatives are synthesized by reacting 3,5-di-tert-butyl-4-hydroxyphenyl groups with tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine precursors . Characterization requires NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and detect carbonyl stretches (~1650–1700 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are critical for structural elucidation of this scaffold?
- Methodological Answer :
- X-ray crystallography : Resolves ring conformations and hydrogen-bonding networks (e.g., thiopyrano-thieno derivatives show planar pyrimidine cores with dihedral angles <5° ).
- Mass spectrometry (HRMS) : Confirms molecular weights (e.g., C₁₀H₁₀N₂OS: 206.264 g/mol ).
- 2D NMR (COSY, HSQC) : Assigns proton environments, particularly for distinguishing NH protons in the pyrimidinone ring (δ ~10–12 ppm) .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
- Methodological Answer : Start with in vitro antimicrobial screens (MIC assays against S. aureus and E. coli) and anticancer profiling (MTT assays on HeLa or MCF-7 cells). Derivatives with electron-withdrawing groups (e.g., 3-vinyl substituents) show enhanced activity due to improved membrane permeability . Include docking studies (AutoDock Vina) against targets like DHFR or kinases to prioritize compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer :
- Substituent variation : Compare analogs with alkyl, aryl, or heteroaryl groups at positions 2 and 3. For example:
| Position | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 2 | Methyl | 12.5 µM (DHFR) | |
| 3 | Ethenyl | 8.2 µM (Kinase X) |
- Functional group tuning : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility without compromising target binding .
Q. How should conflicting data on bioactivity between similar analogs be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time).
- Step 1 : Replicate assays under standardized protocols (e.g., 10% FBS, 48h incubation).
- Step 2 : Perform metabolic stability tests (microsomal half-life) to rule out rapid degradation .
- Step 3 : Use isothermal titration calorimetry (ITC) to validate binding affinities if docking predictions conflict with experimental IC₅₀ values .
Q. What computational strategies improve target identification for novel derivatives?
- Methodological Answer :
- Pharmacophore modeling (MOE or Schrödinger): Aligns scaffold features (e.g., hydrogen-bond acceptors at C4=O) with known kinase or protease active sites .
- Molecular dynamics (MD) simulations : Assess binding mode stability over 100 ns trajectories; derivatives with stable RMSD (<2 Å) are prioritized .
Q. How can regioselectivity challenges in functionalization be addressed?
- Methodological Answer :
- Directing groups : Use -OMe or -NO₂ at position 5 to steer electrophilic substitution to position 2 .
- Protecting groups : Temporarily block reactive NH sites with Boc groups during alkylation steps .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show null results for structurally similar analogs?
- Root Cause : Differences in cell line genetic profiles (e.g., p53 status) or off-target effects .
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
